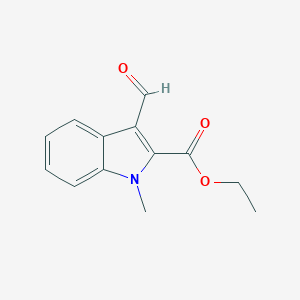

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-formyl-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNCZFAUVNDYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Intermediates

The formylation proceeds via the in situ generation of the Vilsmeier reagent, a chloroiminium ion formed by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). This electrophilic species selectively targets the electron-rich 3-position of the indole ring, forming a stable σ-complex intermediate that hydrolyzes to yield the 3-formyl product.

Critical Steps:

Standard Reaction Conditions

Ethyl 1-methylindole-2-carboxylate serves as the starting material, synthesized via N-methylation of ethyl indole-2-carboxylate (see §3.1). Formylation is typically conducted under anhydrous conditions at 0–5°C to minimize side reactions.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 1.2–1.5 eq | Excess improves conversion but risks over-chlorination |

| DMF Volume | 2.0–2.5 mL/g substrate | Ensures reagent solubility |

| Temperature | 0–5°C | Minimizes decomposition |

| Reaction Time | 4–6 hours | Longer durations reduce yield due to side reactions |

| Quenching Method | Ice-cold NaHCO₃ | Prevents aldehyde oxidation |

Yield: 68–74% under optimized conditions.

Alternative Synthetic Routes

While the Vilsmeier-Haack method dominates, alternative pathways offer niche advantages, particularly for substrates sensitive to strong electrophiles.

Duff Reaction: A Metal-Free Approach

The Duff reaction employs hexamine (hexamethylenetetramine) as a formylating agent under acidic conditions. Though less efficient (35–45% yield), it avoids POCl₃, making it suitable for acid-stable substrates.

Conditions:

-

Solvent: Acetic acid

-

Temperature: Reflux (118°C)

-

Limitation: Poor regioselectivity for 3-formylation compared to Vilsmeier-Haack.

Directed Ortho-Metalation (DoM)

DoM strategies leverage lithium diisopropylamide (LDA) to deprotonate the indole’s 3-position, followed by trapping with DMF. This method achieves 50–60% yield but requires cryogenic conditions (-78°C) and stringent anhydrous handling.

Reaction Scheme:

Synthesis of the Precursor: Ethyl 1-Methylindole-2-Carboxylate

The preparation of the starting material involves N-methylation of ethyl indole-2-carboxylate, a step critical to ensuring regioselective formylation.

N-Methylation via Alkyl Halides

Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) selectively alkylates the indole nitrogen.

Optimized Conditions:

Mechanistic Insight:

Industrial-Scale Production Considerations

Scalability challenges center on reagent handling, waste management, and purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Ethyl 3-carboxy-1-methyl-1H-indole-2-carboxylate.

Reduction: Ethyl 3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Overview

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate (CAS 18450-28-7) is an indole derivative known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for synthetic and medicinal chemistry.

Biological Activities

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate exhibits a range of biological activities:

- Antiviral Activity : Studies have shown that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, with modifications enhancing their efficacy. For instance, compound modifications led to derivatives with IC50 values as low as 0.13 μM against integrase .

- Anticancer Properties : The compound has been investigated for its potential in targeting cancer cell pathways, demonstrating significant cytotoxic effects in vitro.

- Antimicrobial Effects : Preliminary studies indicate effectiveness against various bacterial strains, highlighting its potential as a new antimicrobial agent.

Applications in Scientific Research

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate has several applications across different fields:

Table 1: Applications of Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate

| Field | Application |

|---|---|

| Chemistry | Intermediate in the synthesis of complex organic molecules. |

| Biology | Studied for antiviral, anticancer, and antimicrobial properties. |

| Medicine | Investigated for drug development targeting specific biological pathways. |

| Industry | Utilized in the production of pharmaceuticals and agrochemicals. |

Case Studies

- HIV Integrase Inhibition :

- Synthesis of Pyridazino[4,5-b]indole Derivatives :

- Preparation of Aplysinopsin Analogues :

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Efficiency : The target compound’s synthesis via POCl₃/DMF is scalable (71–95% yields) and adaptable to diverse indole substrates .

- SAR Insights : Studies on 3-acyl/alkyl derivatives reveal that electron-withdrawing groups (e.g., acetyl) enhance electrophilicity, whereas alkyl chains improve lipophilicity for CNS-targeting drugs .

- Market Trends : Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate is prioritized in high-throughput pharmaceutical pipelines due to its versatility, with global market projections emphasizing its role in oncology and neurology .

Biological Activity

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a significant indole derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Indole Derivatives

Indole derivatives, including ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate, are recognized for their broad spectrum of biological activities, such as:

- Antiviral

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

These compounds have been extensively studied in medicinal chemistry due to their ability to interact with various biological pathways and targets .

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate exhibits its biological effects through several mechanisms:

- Inhibition of Viral Integrase : Research indicates that derivatives of indole can inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication. Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate has shown promising results in this context, with modifications leading to improved inhibitory potency .

- Antitumor Activity : The compound has been evaluated against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating significant antiproliferative effects .

- Interaction with Receptors : Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate binds to multiple receptors, which may contribute to its diverse biological activities. This binding affinity is essential for the development of new therapeutic agents targeting specific diseases .

Anticancer Activity

A detailed study assessed the antiproliferative effects of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.37 | Induction of apoptosis via cell cycle arrest |

| MCF-7 | 0.16 | Inhibition of tubulin polymerization |

| HT29 | 0.17 | Apoptotic pathway activation |

| HL-60 | 18 | Lower activity noted |

The compound demonstrated significant cytotoxicity against the HeLa and MCF-7 cell lines, primarily through mechanisms involving apoptosis and cell cycle disruption .

Antiviral Activity

In a separate investigation focusing on HIV integrase inhibition, ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate derivatives were synthesized and tested:

| Compound Variant | IC50 (μM) | Improvement Factor |

|---|---|---|

| Parent Compound | 6.85 | - |

| C6-Halogenated | 1.05 - 1.70 | Up to 6.5-fold |

The introduction of halogenated groups significantly enhanced the inhibitory activity against integrase, demonstrating the potential for structural modifications to optimize therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate?

- Methodology : The compound is synthesized via condensation of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene nucleophiles (e.g., 2-thiohydantoin or rhodanine derivatives) under reflux in acetic acid with sodium acetate as a catalyst. Workup includes filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures .

- Key Analytical Tools : Reaction progress is monitored by TLC, and purity is confirmed via melting point analysis and NMR spectroscopy .

Q. How is the structure of this compound confirmed after synthesis?

- Methodology : Structural confirmation employs a combination of spectroscopic techniques:

- NMR (300 MHz, [D6]-DMSO or CDCl) to analyze proton environments, particularly the formyl and ester groups.

- IR spectroscopy to identify carbonyl stretching vibrations (~1700 cm for ester and formyl groups).

- Mass spectrometry (MS) for molecular ion verification.

- Elemental analysis (C, H, N) to validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for condensation reactions involving this compound?

- Methodology : Optimization involves:

- Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) versus acetic acid to enhance nucleophilicity.

- Catalyst Variation : Comparing NaOAc with other bases (e.g., KCO) to improve yield.

- Temperature Control : Evaluating reflux vs. microwave-assisted synthesis for reduced reaction time.

- Workflow Automation : Implementing high-throughput robotic platforms to screen conditions .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodology : Density Functional Theory (DFT) calculations assess electronic parameters:

- Global Reactivity Descriptors : Electronegativity () and hardness () derived from ionization potential (I) and electron affinity (A).

- Fukui Functions : Identify electrophilic/nucleophilic sites (e.g., formyl carbon as hotspot).

- Solvent Effects : COSMO-RS models simulate solvent interactions to predict reaction pathways .

Q. How to analyze structural data discrepancies in XRD analysis using software like SHELXL?

- Methodology :

- Data Validation : Cross-check unit cell parameters and space group assignments against Cambridge Structural Database (CSD) entries.

- Refinement Strategies : Use SHELXL’s restraints for disordered regions (e.g., methyl or ester groups) and hydrogen bonding networks.

- Twinned Data Handling : Apply Hooft/Y absorption corrections for high-resolution datasets .

Safety and Handling

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodology :

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., POCl, acetic acid).

- Waste Management : Segregate acidic/organic waste and dispose via certified hazardous waste contractors .

Data Contradiction Analysis

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., gauge-including atomic orbital calculations).

- Crystallographic Confirmation : Resolve ambiguities in proton environments via single-crystal XRD.

- Dynamic Effects : Account for tautomerism or solvent-induced shifts in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.